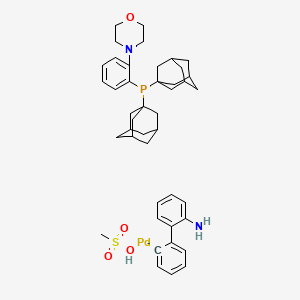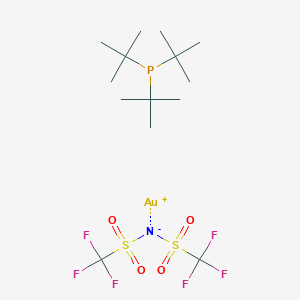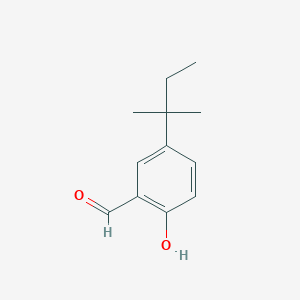
2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is an organic compound with the molecular formula C12H16O2 It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a 2-methylbutan-2-yl substituent on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with 2-methylbutan-2-yl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced separation techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-methylbutan-2-yl)benzoic acid.
Reduction: 2-Hydroxy-5-(2-methylbutan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in redox reactions, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-methylbenzaldehyde
- 2-Hydroxy-5-tert-butylbenzaldehyde
- 2-Hydroxy-5-ethylbenzaldehyde
Uniqueness
2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is unique due to the presence of the 2-methylbutan-2-yl group, which imparts distinct steric and electronic effects
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-12(2,3)10-5-6-11(14)9(7-10)8-13/h5-8,14H,4H2,1-3H3 |
InChIキー |
NJIFOIXDBIYGLC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12054239.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)

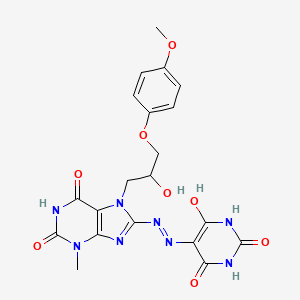



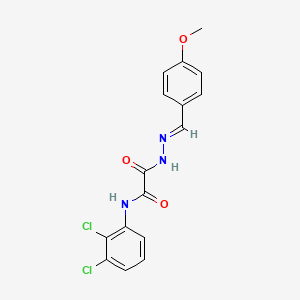
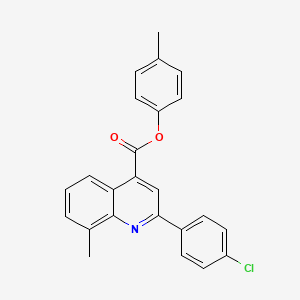
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)
![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)
